molecular formula C8H7N3O2 B2831925 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1783316-61-9

2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B2831925
CAS No.: 1783316-61-9
M. Wt: 177.163
InChI Key: NRHNXMPWTWKMGB-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic aromatic organic compound characterized by its imidazo[4,5-c]pyridine core structure with a carboxylic acid functional group at the 7-position and a methyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxamide under acidic conditions.

  • Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the cyclization process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The imidazo[4,5-c]pyridine core can undergo electrophilic substitution reactions, particularly at the 5- and 6-positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and aldehydes.

  • Substitution Products: Halogenated derivatives and nitro compounds.

Scientific Research Applications

2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine: The parent compound without the methyl group.

  • 2-Methylimidazole: A simpler imidazole derivative with a methyl group.

  • 1H-Imidazo[4,5-c]quinoline-7-carboxylic acid: A structurally related compound with a quinoline core.

Uniqueness: 2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group and the methyl group at strategic positions enhances its utility in various applications compared to its similar counterparts.

Biological Activity

2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group at the 7-position and a methyl group at the 2-position. Its molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 177.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells.
  • Antimicrobial Activity : Studies have indicated potential efficacy against bacterial and fungal pathogens.
  • GABA A Receptor Modulation : It acts as a positive allosteric modulator of GABA A receptors, enhancing neurotransmitter activity .

The biological effects of this compound are attributed to its interaction with multiple cellular targets:

  • Cellular Pathways : The compound influences pathways related to cell proliferation and apoptosis, particularly in cancerous cells. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in tumor cells .
  • Receptor Interaction : Its role as a GABA A receptor modulator suggests potential applications in neuropharmacology by affecting neuronal excitability and neurotransmission.

Anticancer Activity

A study by Puskullu et al. reported that derivatives of imidazo[4,5-c]pyridine exhibited cytotoxicity against the MCF-7 cell line with IC50 values ranging from 0.082 µM to higher concentrations depending on structural modifications. The most potent derivative had an IC50 value of 8.6 nM when tested in combination with temozolomide on various tumor cell lines, indicating enhanced efficacy through combination therapy .

Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial properties against several pathogens. For example, it has been evaluated for its effectiveness against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Imidazo[4,5-c]pyridine Parent structure without methyl and carboxylic acidLimited activity
2-Methylimidazole Simpler imidazole derivativeAntimicrobial activity
1H-Imidazo[4,5-c]quinoline-7-carboxylic acid Quinoline core structureEnhanced anticancer properties

The presence of both the methyl and carboxylic acid groups in this compound significantly enhances its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHNXMPWTWKMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783316-61-9
Record name 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
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